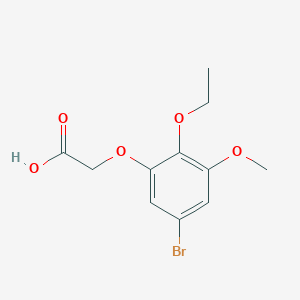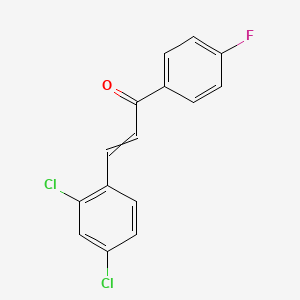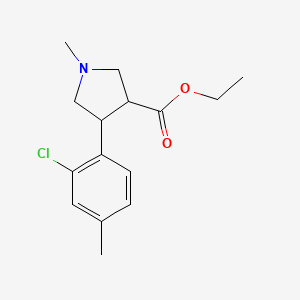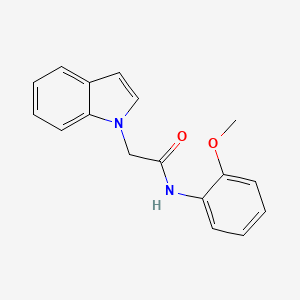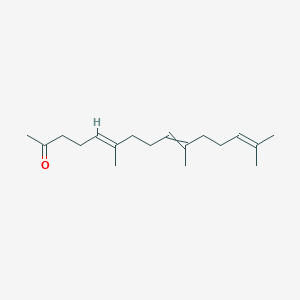
4-Methyl-2-pyridineglycolic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pyridineglycolic acid tert-butyl ester is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyl ester group in this compound is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyridineglycolic acid tert-butyl ester typically involves the esterification of 4-Methyl-2-pyridineglycolic acid with tert-butyl alcohol. This reaction can be catalyzed by various reagents, including dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of the ester bond . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-pyridineglycolic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Methyl-2-pyridineglycolic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-pyridineglycolic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then interact with its target. The molecular pathways involved depend on the specific application and the biological system in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-pyridinecarboxylic acid
- 2-Pyridineglycolic acid
- tert-Butyl 2-pyridinecarboxylate
Uniqueness
4-Methyl-2-pyridineglycolic acid tert-butyl ester is unique due to its combination of a pyridine ring with a glycolic acid ester group. This structure provides specific chemical properties, such as increased stability and reactivity, which are not found in similar compounds. The presence of the tert-butyl ester group also allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
tert-butyl 2-hydroxy-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-13-9(7-8)10(14)11(15)16-12(2,3)4/h5-7,10,14H,1-4H3 |
Clave InChI |
KMDLZPQYNOKMQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



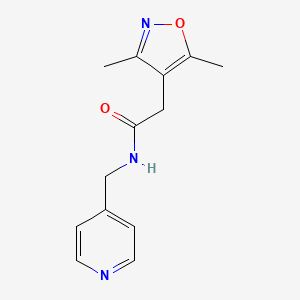
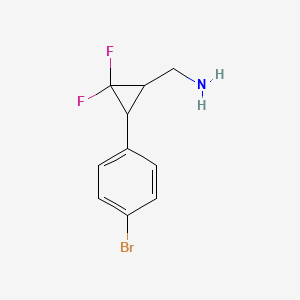
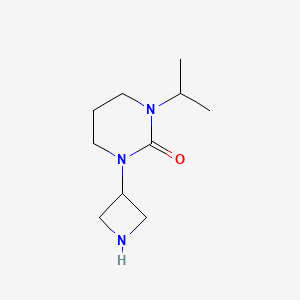
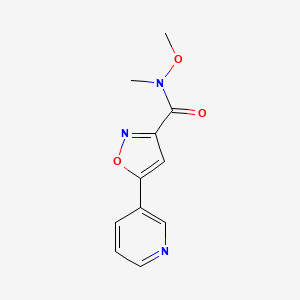
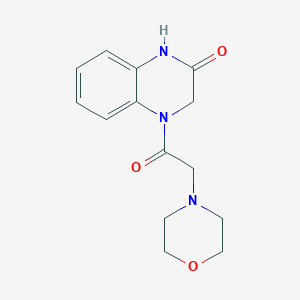
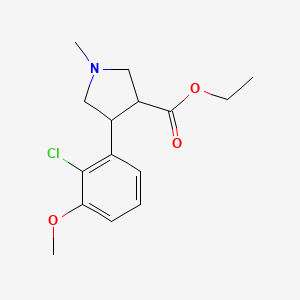
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
